molecular formula C9H7N3O B1483821 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2098046-78-5

2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1483821
CAS No.: 2098046-78-5
M. Wt: 173.17 g/mol
InChI Key: GGEZKRCFVMYXOP-UHFFFAOYSA-N
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Description

2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetonitrile is an organic compound that features a furan ring and a pyrazole ring connected via an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of furan-2-carbaldehyde with hydrazine to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or alkylating agents.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethanol group instead of acetonitrile.

    2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde: Contains an aldehyde group instead of acetonitrile.

    2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid: Features a carboxylic acid group instead of acetonitrile.

Uniqueness

2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

2-[4-(furan-2-yl)pyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-3-4-12-7-8(6-11-12)9-2-1-5-13-9/h1-2,5-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEZKRCFVMYXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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